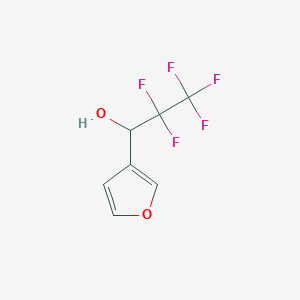

2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol

Description

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O2/c8-6(9,7(10,11)12)5(13)4-1-2-14-3-4/h1-3,5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYFTZCOJUYTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Organofluorine Compounds in Modern Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have secured an indispensable role in numerous scientific and industrial fields. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom: it is the most electronegative element, has a small atomic radius, and the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of pharmaceuticals. Fluorine substitution can improve metabolic stability, leading to a longer duration of drug action, and can increase the binding affinity of a molecule to its target enzyme or receptor. chemimpex.com Furthermore, the lipophilicity of a drug can be fine-tuned by the addition of fluorine atoms, which can improve its absorption and distribution in the body. It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. chemimpex.com

Beyond pharmaceuticals, organofluorine compounds are critical in materials science, leading to the development of polymers like Teflon with exceptional chemical resistance and low-friction surfaces. They also find applications as agrochemicals, refrigerants, and specialized solvents. chemimpex.com The profound impact of fluorine on molecular properties ensures that organofluorine chemistry remains a vibrant and rapidly expanding area of research.

An Overview of Furan Containing Organic Molecules and Their Research Relevance

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is present in a vast array of naturally occurring and synthetic compounds that are of significant interest to researchers. The furan nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, furan derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov

The utility of furan and its derivatives in organic synthesis is also well-established. Furan can participate in a variety of chemical transformations, acting as a diene in Diels-Alder reactions, undergoing electrophilic substitution, and serving as a precursor for other cyclic and acyclic compounds. mdpi.com The versatility of the furan ring makes it a valuable building block for the construction of complex molecular architectures. Furthermore, many furan-containing compounds can be derived from biomass, positioning them as important platform chemicals in the development of sustainable chemical processes. mdpi.com

The Structural Context of 2,2,3,3,3 Pentafluoro 1 Furan 3 Yl Propan 1 Ol Within Fluorinated Carbinols and Heterocyclic Alcohols

General Strategies for the Introduction of Perfluoroalkyl Moieties into Organic Scaffolds

The incorporation of perfluoroalkyl groups, such as the pentafluoroethyl group in the target molecule, into organic frameworks can be achieved through various methods. These strategies can be broadly categorized based on the type of fluorine source and the reaction mechanism.

A wide array of reagents and techniques are available for the introduction of fluorine and fluoroalkyl groups into organic molecules. The choice of reagent often depends on the desired moiety to be introduced (e.g., a single fluorine atom, a trifluoromethyl group, or a longer perfluoroalkyl chain) and the nature of the substrate.

Direct fluorination using elemental fluorine (F₂) is highly reactive and often lacks selectivity, making it unsuitable for complex molecules. researchgate.net Electrophilic fluorinating agents, such as Selectfluor®, are more commonly used for the introduction of a single fluorine atom. For the introduction of perfluoroalkyl groups, reagents that can act as sources of perfluoroalkyl radicals or anions are typically employed.

Table 1: Common Reagents for Perfluoroalkylation

| Reagent Type | Examples | Moiety Introduced |

|---|---|---|

| Perfluoroalkyl Iodides | CF₃I, C₂F₅I | CF₃•, C₂F₅• |

| Perfluoroalkyl Bromides | CF₃Br, C₂F₅Br | CF₃•, C₂F₅• |

| Sulfonyl Chlorides | CF₃SO₂Cl | CF₃• |

| Hypervalent Iodine Reagents | Togni reagents | CF₃ |

Radical Perfluoroalkylation:

Radical perfluoroalkylation is a powerful method for forming carbon-perfluoroalkyl bonds. Perfluoroalkyl radicals (R_F•) can be generated from various precursors, such as perfluoroalkyl iodides or bromides, through photoredox catalysis, transition metal catalysis, or the use of radical initiators. conicet.gov.ar These highly electrophilic radicals can then add to electron-rich systems like furans. researchgate.net

The general mechanism for the radical fluoroalkylation of a 2-substituted furan typically involves the generation of the perfluoroalkyl radical, its addition to the C5 position of the furan ring to form a stabilized radical intermediate, and subsequent rearomatization to yield the 5-perfluoroalkylated furan. nih.govresearchgate.net For the synthesis of the target molecule, a similar approach could be envisioned starting from a suitable furan-3-yl precursor.

Anionic Perfluoroalkylation:

Anionic perfluoroalkylation involves the generation of a perfluoroalkyl anion (R_F⁻), which then acts as a nucleophile. A common method for generating these anions is the use of Ruppert-Prakash reagent (TMSCF₃) for trifluoromethylation. For longer chains like the pentafluoroethyl group, reagents such as pentafluoroethyl phenyl sulfone (PhSO₂C₂F₅) can be used in the presence of a strong base to generate the pentafluoroethyl anion in situ. organic-chemistry.org

These nucleophilic perfluoroalkylating agents can then be added to electrophilic centers, such as the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org In the context of synthesizing 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol, the addition of a pentafluoroethyl anion to furan-3-carboxaldehyde would be a direct and plausible route.

Specific Synthetic Routes to Furan-Substituted Alcohols

The synthesis of the target molecule requires the formation of a carbon-carbon bond between the furan-3-yl ring and the pentafluoropropyl alcohol moiety. This can be achieved by either pre-functionalizing the furan ring and then building the side chain, or by preparing a suitable pentafluoropropyl synthon and coupling it to the furan ring.

The synthesis of fluorinated alcohols is a crucial step in accessing compounds like the target molecule. digitellinc.com One common approach involves the reduction of a corresponding fluorinated ketone. For instance, a pentafluoroethyl ketone could be reduced to the corresponding secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The synthesis of the precursor ketone can be challenging but may be achieved through the reaction of an acyl chloride or ester with a pentafluoroethyl organometallic reagent.

Another strategy involves the direct assembly of the pentafluorinated precursor followed by the installation of the alcohol functionality from a carbonyl group. digitellinc.com This highlights the importance of developing efficient methods for creating these valuable fluorinated building blocks.

Furan rings can participate in a variety of coupling reactions to form carbon-carbon bonds. For the synthesis of furan-substituted alcohols, a key strategy involves the addition of an organometallic reagent to a furan aldehyde or ketone.

For example, 2-furyl carbinols can be synthesized by the addition of organolithium or Grignard reagents to furfural. nih.gov Analogously, to synthesize 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol, one could envision the reaction of a pentafluoroethyl Grignard reagent (C₂F₅MgX) or a pentafluoroethyllithium reagent (C₂F₅Li) with furan-3-carboxaldehyde.

Table 2: Potential Synthetic Routes to the Target Compound

| Route | Step 1 | Step 2 |

|---|---|---|

| A | Generation of pentafluoroethyl anion (e.g., from PhSO₂C₂F₅) | Nucleophilic addition to furan-3-carboxaldehyde |

| B | Formation of a pentafluoroethyl Grignard reagent | Reaction with furan-3-carboxaldehyde |

| C | Friedel-Crafts acylation of furan with a pentafluoropropionyl halide | Reduction of the resulting ketone |

Asymmetric Synthesis of Chiral Fluorinated Furanols

The target molecule, 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol, contains a stereocenter at the carbinol carbon. Therefore, the development of asymmetric synthetic methods to obtain enantiomerically pure forms of this and related compounds is of high importance.

One established strategy for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of a prochiral ketone. This can be achieved using chiral reducing agents, such as those derived from chiral boranes, or through catalytic asymmetric hydrogenation.

A particularly effective approach is the use of enzymes, such as alcohol dehydrogenases, for the enantioselective reduction of ketones. nih.gov This chemoenzymatic method has been successfully applied to the synthesis of chiral pyridine-based α-fluorinated secondary alcohols with high enantiomeric excess. nih.gov A similar strategy could be employed for the asymmetric reduction of a precursor ketone, 3-(pentafluoropropionyl)furan, to yield the desired chiral furanol.

Another approach involves the asymmetric addition of a nucleophile to an aldehyde. This can be accomplished by using a chiral catalyst to control the facial selectivity of the addition of a perfluoroalkyl nucleophile to furan-3-carboxaldehyde. Recent advances in asymmetric synthesis have provided a variety of methods for the enantioselective synthesis of fluorohydrins, which could be adapted for the synthesis of chiral fluorinated furanols. researchgate.net

Organocatalytic Approaches to Chiral Furan Derivatives

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a cornerstone of asymmetric synthesis. nih.govdntb.gov.ua This approach is highly relevant for the synthesis of chiral furan derivatives. nih.govdntb.gov.uaresearchgate.netau.dk For example, amino-catalysis has been successfully employed to synthesize chiral furan derivatives in high yields and with excellent stereoselectivities. nih.govdntb.gov.ua

In the context of fluorination, organocatalysts have been used extensively. The first direct enantioselective α-fluorination of aldehydes was achieved using enamine catalysis, employing a chiral imidazolidinone catalyst to produce α-fluoro aldehydes with high enantioselectivity. researchgate.net These aldehydes are versatile building blocks for various chiral molecules. Similarly, bifunctional cinchona alkaloids have been used as organocatalysts in tandem reactions to produce asymmetric fluorinated flavanone (B1672756) derivatives, which, like furans, are oxygen-containing heterocycles. nih.govdntb.gov.ua These strategies highlight a viable pathway for producing chiral fluorinated furanols through the asymmetric fluorination of a suitable furan-containing carbonyl precursor.

| Organocatalyst Type | Reaction Type | Substrate | Key Feature |

| Chiral Imidazolidinone | α-Fluorination | Aldehydes | First direct enantioselective catalytic α-fluorination of aldehydes. researchgate.net |

| β,β-diaryl serines | Electrophilic Fluorination | α-substituted β-diketones | High yields (74-99%) and excellent enantioselectivities (up to 94% ee). mdpi.com |

| Cinchona Alkaloids | Tandem oxa-Michael/Fluorination | Chalcones | Asymmetric synthesis of fluorinated flavanones. nih.gov |

| (S)-TRIP-derived phosphoric acid | Intramolecular aza-Michael | Conjugated amides | Synthesis of fluorinated indolizidinone derivatives. nih.gov |

Metal-Catalyzed Asymmetric Transformations

Transition-metal catalysis offers a broad and powerful toolkit for asymmetric synthesis, including the formation of fluorinated compounds. nih.gov The development of suitable metal complexes that can undergo C–F reductive elimination has been a significant breakthrough, enabling a wider range of catalytic fluorination reactions. nih.gov

Palladium and nickel are among the most studied metals for these transformations. Chiral palladium(II) complexes, for example, have been employed in the direct asymmetric fluorination of various substrates, including oxindoles, with high enantioselectivity (up to 96% ee). nih.govbeilstein-journals.org Nickel-based catalysts have also been used to fluorinate β-ketoesters and oxindoles with excellent results. nih.govbeilstein-journals.org

Copper-catalyzed reactions represent another important avenue. Copper catalysts have been used for the fluorination of inert C-H bonds and arylpotassium trifluoroborates, demonstrating the versatility of this metal. beilstein-journals.org Silver-catalyzed reactions have also been developed for the fluorination of aryl stannane (B1208499) derivatives using electrophilic fluorine sources. nih.gov These metal-catalyzed methods provide efficient and highly selective routes to chiral fluorinated molecules and could be adapted for the asymmetric synthesis of fluorinated furanols from appropriate precursors.

Green Chemistry Principles in the Synthesis of Fluorinated Furanols

Solvent Selection and Alternatives in Fluorination Reactions

Solvent choice is a critical aspect of green chemistry in fluorination. Many electrophilic fluorinating (F+) reagents are highly reactive and can react violently or explosively with common organic solvents such as DMF, pyridine, and DMSO. acsgcipr.org Therefore, careful selection of a compatible and environmentally benign solvent is essential.

Recent progress has focused on minimizing or replacing traditional volatile organic solvents. Several greener alternatives have been explored:

Water: The use of aqueous media for fluorination reactions has been reviewed, offering a safe and environmentally friendly option. acsgcipr.org

Tert-alcohols: Protic solvents are generally unsuitable for nucleophilic fluorination; however, nonpolar protic tert-alcohols have been shown to be effective media. They can enhance the reactivity of alkali metal fluorides while reducing the formation of by-products compared to conventional dipolar aprotic solvents. rsc.org

Ionic Liquids: These salts, which are liquid at low temperatures, have been demonstrated as suitable alternative solvents for fluorination reactions. rsc.org

Solvent-Free Conditions: A number of fluorination reactions have been successfully carried out under solvent-free conditions, completely eliminating solvent waste. acsgcipr.org

Perfluorocarbons (PFCs): PFCs can be used to replace a portion or all of a conventional solvent like sulpholane. A key advantage is that the PFC is readily recoverable after the reaction and can be reused. google.com

| Solvent Type | Examples | Advantages in Fluorination | Disadvantages/Considerations |

| Conventional Aprotic | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Good solubility for many reagents. | Can be hazardous; some react violently with F+ reagents (e.g., DMF). acsgcipr.orgrsc.org |

| Green Protic | Water, tert-Amyl alcohol (t-AmOH), tert-Butyl alcohol (t-BuOH) | Environmentally benign; can reduce by-products and enhance reactivity of metal fluorides. acsgcipr.orgrsc.org | Protic nature can interfere with some nucleophilic reactions. rsc.org |

| Ionic Liquids | N/A | Low volatility; can be recycled. rsc.org | Can be expensive; purification can be difficult. |

| Perfluorocarbons (PFCs) | Perfluoroperhydrophenanthrene | Readily recoverable and reusable; inert. google.com | High cost; potential environmental persistence. |

| Solvent-Free | N/A | Eliminates solvent waste and simplifies purification. acsgcipr.org | Not suitable for all reactions; may require higher temperatures. |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalyst development is at the heart of green chemistry. A highly efficient and selective catalyst can minimize waste, reduce energy consumption, and allow reactions to proceed under milder conditions. acsgcipr.org In the context of fluorination, catalytic methods are inherently greener than stoichiometric approaches, which require large molar excesses of reagents. mdpi.comacsgcipr.org

Significant progress has been made in developing catalysts that improve the sustainability of fluorination processes:

Enhanced Selectivity: Modern transition metal catalysts, organocatalysts, and photocatalysts have been applied to achieve site-selective, regioselective, and stereoselective fluorination. mdpi.com High selectivity prevents the formation of unwanted isomers and by-products, simplifying purification and reducing waste.

C-H Activation: The development of catalysts capable of direct C-H fluorination is a major advancement. nih.gov This strategy eliminates the need for pre-functionalization of substrates (i.e., installing a leaving group), which shortens synthetic sequences and improves atom economy. nih.gov

Atom Economy: From a green chemistry perspective, the use of nucleophilic fluoride (B91410) sources (F-), such as alkali metal fluorides, is more atom-economical than electrophilic (F+) sources. dovepress.com Developing catalytic systems that can effectively use simple fluoride salts is a key goal. rsc.orgscienmag.com Recent breakthroughs include the use of organoboranes as phase-transfer catalysts for nucleophilic fluorination with CsF and the development of safe, low-cost methods to convert thiols into sulfonyl fluorides using KF. rsc.orgeurekalert.org

By focusing on catalyst design and optimizing reaction conditions, the synthesis of complex molecules like 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol can be approached in a more efficient, selective, and environmentally responsible manner.

Chemical Transformations Involving the Hydroxyl Functionality

The hydroxyl (-OH) group in 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol is a primary site for a variety of chemical transformations characteristic of alcohols. These reactions can be broadly categorized into those involving the cleavage of the O-H bond and those involving the cleavage of the C-O bond.

O-H Bond Cleavage:

Acylation: The hydroxyl group can react with acylating agents such as acid chlorides or anhydrides to form esters. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The strong electron-withdrawing nature of the adjacent pentafluoroethyl group enhances the acidity of the hydroxyl proton, potentially increasing the rate of this reaction compared to non-fluorinated analogs.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to form ethers. The increased acidity of the hydroxyl group facilitates the initial deprotonation step.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-one, using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

C-O Bond Cleavage:

Substitution Reactions: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution reactions. For instance, reaction with hydrohalic acids (e.g., HBr) can lead to the corresponding halide. The stability of the potential secondary carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing pentafluoroethyl group, suggests that an S(_N)2-type mechanism might be favored if a suitable nucleophile is present.

Dehydration: Acid-catalyzed dehydration could lead to the formation of an alkene, although the regioselectivity would be influenced by the stability of the resulting conjugated system with the furan ring.

Electrophilic and Nucleophilic Reactions at the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle and is highly susceptible to electrophilic substitution reactions. scribd.comchemicalbook.com The position of substitution is directed by the existing substituent, in this case, the 2,2,3,3,3-pentafluoro-1-hydroxypropyl group at the 3-position.

Electrophilic Aromatic Substitution:

Furan is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. chemicalbook.com Substitution typically occurs at the position adjacent to the oxygen atom (the α-position, C2 or C5) due to the greater stabilization of the cationic intermediate through resonance. pearson.com For 3-substituted furans, electrophilic attack is generally favored at the C2 position, followed by the C5 position. The substituent at C3 can sterically hinder attack at the C2 and C4 positions, further favoring the C5 position.

Common electrophilic substitution reactions for furan include:

Nitration: Usually performed with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent ring opening. pharmaguideline.com

Halogenation: Furan reacts vigorously with halogens, often leading to polyhalogenation. pharmaguideline.com Milder conditions are required for monosubstitution.

Sulfonation: Can be achieved using reagents like the pyridine-sulfur trioxide complex. pharmaguideline.com

Friedel-Crafts Acylation: This reaction proceeds readily on the furan ring, typically at the C5 position in this case.

The 2,2,3,3,3-pentafluoro-1-hydroxypropyl substituent at the C3 position will influence these reactions. Its bulky nature may sterically hinder attack at the adjacent C2 and C4 positions. Electronically, the group is electron-withdrawing due to the pentafluoroethyl moiety, which will deactivate the furan ring towards electrophilic attack compared to an unsubstituted furan. lumenlearning.com This deactivating effect could make the furan ring less prone to polymerization and ring-opening side reactions that are common under strongly acidic conditions. iust.ac.ir

Nucleophilic Reactions:

Simple furans are generally unreactive towards nucleophiles. iust.ac.ir However, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic substitution, particularly on halofurans. pharmaguideline.com While the 2,2,3,3,3-pentafluoro-1-hydroxypropyl group is electron-withdrawing, it is unlikely to be sufficient to promote nucleophilic aromatic substitution on the furan ring itself without other activating groups or specific reaction conditions.

Influence of the Pentafluoroethyl Moiety on Chemical Reactivity

The pentafluoroethyl group (-C(_2)F(_5)) exerts a profound influence on the reactivity of the entire molecule through its potent electronic and steric effects.

Perfluoroalkyl groups are powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. rsc.org This strong inductive effect (-I effect) has several consequences for the reactivity of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol:

Increased Acidity of the Hydroxyl Group: The -I effect of the C(_2)F(_5) group polarizes the C-C and C-O bonds, which in turn polarizes the O-H bond, making the hydroxyl proton more acidic than in a non-fluorinated analogue.

Deactivation of the Furan Ring: The electron-withdrawing nature of the substituent decreases the electron density of the furan ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com This deactivation can be beneficial in controlling the reactivity and preventing unwanted side reactions. youtube.com

Destabilization of Adjacent Carbocations: The C(_2)F(_5) group would strongly destabilize any positive charge on the adjacent carbon atom. This makes reactions that proceed through a carbocation intermediate at this position, such as S(_N)1-type substitutions of the hydroxyl group, highly unfavorable.

| Group | Inductive Effect | Impact on Adjacent Functional Groups |

|---|---|---|

| -CH(_3) | Weakly Electron-Donating (+I) | Decreases acidity, increases basicity |

| -C(_2)H(_5) | Weakly Electron-Donating (+I) | Decreases acidity, increases basicity |

| -CF(_3) | Strongly Electron-Withdrawing (-I) | Increases acidity, decreases basicity |

| -C(_2)F(_5) | Strongly Electron-Withdrawing (-I) | Increases acidity, decreases basicity |

The pentafluoroethyl group is sterically demanding. While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the cumulative effect of five fluorine atoms and the C-C bond lengths results in a bulky group. researchgate.net This steric bulk can:

Hinder Nucleophilic Attack: Access of nucleophiles to the carbon bearing the hydroxyl group may be impeded, potentially slowing down S(_N)2 reactions.

Influence Regioselectivity of Furan Substitution: As mentioned earlier, the steric bulk of the entire 2,2,3,3,3-pentafluoro-1-hydroxypropyl substituent at C3 will likely direct incoming electrophiles to the less hindered C5 position of the furan ring.

| Atom | van der Waals Radius (Å) |

|---|---|

| Hydrogen (H) | 1.20 |

| Carbon (C) | 1.70 |

| Oxygen (O) | 1.52 |

| Fluorine (F) | 1.47 |

Mechanistic Investigations of Key Organic Reactions

Mechanism of Esterification (Acylation):

The esterification of the hydroxyl group with an acid chloride, for example, would likely proceed through a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.

Proton Transfer: A base (e.g., pyridine) removes the proton from the formerly hydroxyl oxygen, which now carries a positive charge.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration at C5):

The nitration of the furan ring at the C5 position would follow the general mechanism for electrophilic aromatic substitution.

Formation of the Electrophile: The nitronium ion (NO(_2)) is generated from nitric acid and a strong acid catalyst like sulfuric acid.

Nucleophilic Attack by the Furan Ring: The π-system of the furan ring attacks the nitronium ion. Attack at the C5 position leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the furan ring, including the oxygen atom, which provides significant stabilization.

Deprotonation: A weak base (e.g., H(_2)O or HSO(_4)) removes the proton from the C5 carbon, restoring the aromaticity of the furan ring and yielding the 5-nitro-3-(2,2,3,3,3-pentafluoro-1-hydroxypropyl)furan product.

The deactivating effect of the 2,2,3,3,3-pentafluoro-1-hydroxypropyl substituent would increase the activation energy for the formation of the sigma complex, thus slowing down the reaction compared to unsubstituted furan.

Kinetic Studies and Activation Parameters of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol and Related Structures

The furan moiety is known to be a π-rich heterocycle that readily undergoes electrophilic substitution and cycloaddition reactions. wikipedia.org However, the presence of the 2,2,3,3,3-pentafluoro-1-hydroxypropyl substituent at the 3-position is expected to have a profound impact on the nucleophilicity of the furan ring. The pentafluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density of the furan ring, thereby decreasing its reactivity towards electrophiles. This deactivating effect has been observed in computational studies of Diels-Alder reactions involving furans with electron-withdrawing substituents, which show an increase in the activation energy and a less favorable reaction free energy compared to unsubstituted or electron-donating group-substituted furans. msu.edulibretexts.orgrsc.orgvanderbilt.eduyoutube.com

Table 1: Representative Activation Energies for Diels-Alder Reactions of Substituted Furans with Maleimide

| Furan Derivative | Substituent | Activation Energy (kcal/mol) |

| Furan | -H | 15.2 |

| 2-Methylfuran | -CH₃ (electron-donating) | 13.8 |

| 2-Furfural | -CHO (electron-withdrawing) | 18.5 |

| 2-Nitrofurane | -NO₂ (strongly electron-withdrawing) | 21.1 |

This table presents hypothetical yet illustrative data based on established reactivity trends for furan derivatives in Diels-Alder reactions.

Similarly, in electrophilic aromatic substitution reactions, electron-withdrawing groups are known to decrease the rate of reaction. nih.gov While furan is significantly more reactive than benzene, the deactivating effect of the pentafluoroethyl group in 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol would likely necessitate harsher reaction conditions for electrophilic substitution compared to unsubstituted furan.

The reactivity of the secondary alcohol group is also modulated by the adjacent pentafluoroethyl group. In oxidation reactions of alcohols, the rate-determining step often involves the cleavage of a C-H bond at the carbinol carbon. The strong inductive effect of the pentafluoroethyl group will polarize the C-H bond, potentially affecting its strength and the stability of any charged intermediates. Studies on the oxidation of benzyl (B1604629) alcohols have shown that electron-withdrawing substituents on the aromatic ring decrease the reaction rate. core.ac.uk A similar trend would be anticipated for the oxidation of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol, leading to a slower oxidation rate compared to a non-fluorinated analogue.

Table 2: Relative Rate Constants for the Oxidation of Substituted Benzyl Alcohols

| Benzyl Alcohol Derivative | Substituent | Relative Rate Constant (k/k₀) |

| 4-Methoxybenzyl alcohol | -OCH₃ (electron-donating) | 4.8 |

| Benzyl alcohol | -H | 1.0 |

| 4-Chlorobenzyl alcohol | -Cl (electron-withdrawing) | 0.3 |

| 4-Nitrobenzyl alcohol | -NO₂ (strongly electron-withdrawing) | 0.1 |

This table contains representative data illustrating the effect of substituents on the oxidation rate of benzyl alcohols, providing a basis for predicting the reactivity of the subject compound.

Esterification is another key reaction of alcohols. The rate of esterification is influenced by both steric and electronic factors. While the pentafluoroethyl group is sterically demanding, its electronic influence on the nucleophilicity of the alcohol oxygen is also significant. The electron-withdrawing nature of the group may reduce the nucleophilicity of the hydroxyl oxygen, potentially slowing down the rate of acid-catalyzed esterification. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,2,3,3,3 Pentafluoro 1 Furan 3 Yl Propan 1 Ol

High-Resolution Spectroscopic Techniques for Molecular Characterization

The precise characterization of a molecule like 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol, with its multiple rotational axes and complex electronic environment, necessitates the use of high-resolution spectroscopic techniques. These methods provide unparalleled insight into the molecule's three-dimensional structure, conformational landscape, and the nature of its chemical bonds.

Rotational spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. By measuring the absorption of microwave radiation, one can determine the molecule's moments of inertia and, from them, derive highly accurate bond lengths and angles.

For a molecule with multiple conformers, rotational spectroscopy can identify and characterize each distinct shape present in the gas-phase equilibrium. In the case of the related fluorinated alcohol, 2,2,3,3,3-Pentafluoro-1-propanol (B1212958) (PFP), researchers have used chirped-pulse Fourier transform microwave spectroscopy to identify two of its most stable conformers out of nine possibilities. rsc.orgnih.gov These conformers are defined by the dihedral angles along the C-C and C-O bonds. The analysis yielded precise rotational constants for each conformer, providing a benchmark for quantum chemical calculations. rsc.orgresearchgate.net For 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol, a similar study would be expected to reveal conformers defined by the orientation of the hydroxyl group relative to the pentafluoropropyl chain and the orientation of the entire side chain relative to the furan (B31954) ring.

Table 1: Experimental Rotational Constants for the Two Most Stable Conformers of 2,2,3,3,3-Pentafluoro-1-propanol (PFP) (Illustrative data from a related compound)

| Parameter | PFPG+g+/G-g- Conformer | PFPTg+/Tg- Conformer |

| A / MHz | 2588.4623(11) | 3634.33(25) |

| B / MHz | 1324.0848(11) | 1083.56(16) |

| C / MHz | 1146.4678(11) | 1020.15(16) |

| Data sourced from studies on 2,2,3,3,3-Pentafluoro-1-propanol. rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for probing the structure and conformation of molecules in the solution state. For 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete assignment.

¹H NMR: Would provide information on the protons of the furan ring, the methine proton (CHOH), and the hydroxyl proton. The coupling constants between the methine proton and the adjacent fluorine atoms, as well as with the furan protons, would give crucial clues about the dihedral angles and thus the preferred conformation in solution.

¹³C NMR: Would identify all the unique carbon environments in the furan ring and the fluorinated side chain.

¹⁹F NMR: Is particularly important for fluorinated compounds. It would show distinct signals for the CF₃ and CF₂ groups. The coupling between these fluorine nuclei (⁴JFF) and their coupling to the methine proton (³JHF) are highly sensitive to the molecular geometry.

Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could further elucidate the spatial proximity between different parts of the molecule, helping to lock down the solution-state conformation.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. kurouskilab.com

For 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol, the spectra would be dominated by several key vibrations:

O-H Stretch: A broad and strong band in the IR spectrum, typically around 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H Stretch: Signals from the furan ring protons would appear around 3100 cm⁻¹.

C-O Stretch: A strong band in the IR spectrum, expected in the 1050-1150 cm⁻¹ region.

C-F Stretches: Very strong and characteristic absorptions in the IR spectrum, typically found in the 1100-1350 cm⁻¹ range, corresponding to the CF₂ and CF₃ groups. umich.edu

Furan Ring Modes: The furan ring has characteristic vibrational modes, including C=C stretching and ring breathing modes, which would appear in both IR and Raman spectra. researchgate.netglobalresearchonline.net

Analysis of these spectra, often supported by computational calculations, allows for a complete assignment of the molecule's vibrational modes. researchgate.net

Conformational Analysis and Isomerism of Fluorinated Alcohols

The flexibility of the side chain in fluorinated alcohols leads to a complex potential energy surface with multiple stable conformers (rotational isomers). The presence of the bulky and highly electronegative fluorine atoms significantly influences these conformational preferences.

As demonstrated in the gas-phase studies of PFP, the relative energies and populations of different conformers can be determined experimentally. rsc.orgresearchgate.net In rotational spectroscopy, the relative intensity of the transitions belonging to each conformer provides a direct measure of their abundance in the supersonic jet expansion. This allows for the identification of the most stable structures and the quantification of the energy differences between them. For 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol, the key conformational questions would revolve around the orientation of the O-H bond and the torsional angle between the furan ring and the pentafluoropropyl group, which are influenced by intramolecular hydrogen bonding and steric repulsion.

In some molecules, interconversion between equivalent conformers can occur via quantum mechanical tunnelling, even if the thermal energy is insufficient to overcome the potential barrier. This phenomenon is particularly observable in high-resolution rotational spectra, where it leads to the splitting of rotational transitions into multiple components.

The study of PFP provides a clear example of this effect. The rotational transitions of its second most stable conformer, PFPTg+/Tg-, exhibit large splittings. rsc.orgnih.govresearchgate.net These splittings were analyzed to determine that the tunnelling motion corresponds to the flipping of the hydroxyl proton between two equivalent gauche positions, and the barrier to this interconversion was precisely determined. researchgate.netresearchgate.net For 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol, similar tunnelling motions involving the hydroxyl proton could potentially be observed, providing deep insight into the dynamics of its conformational landscape.

Isotopic Labeling Studies for Structural Assignment and Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (like deuterium (B1214612) for hydrogen or carbon-13 for carbon), researchers can gain insights into reaction mechanisms, metabolic fate, and the structural dynamics of molecules. chem-station.comacs.org

For a compound like 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol, isotopic labeling could be employed to elucidate several key aspects:

Metabolic Pathway Analysis: If this compound were to be studied in a biological system, labeling it with stable isotopes would be crucial for tracking its metabolic transformation. For instance, introducing a ¹³C label into the furan ring could help identify metabolites by mass spectrometry, revealing how the body processes and excretes the compound. umn.eduacs.org This approach has been successfully used in studying the metabolism of other furan-containing molecules. researchgate.net

Mechanistic Studies of Formation: The synthesis of this alcohol likely involves the reaction of a furan-3-yl Grignard or lithium reagent with pentafluoropropionaldehyde. Labeling the carbonyl carbon of the aldehyde with ¹³C would confirm that this carbon becomes the carbinol carbon in the final product. Similarly, using a deuterated furan starting material could help to understand if any unexpected hydrogen-deuterium exchange reactions occur during the synthesis.

Spectroscopic Signal Assignment: While NMR spectroscopy is a primary tool for structure determination, complex molecules can sometimes lead to ambiguous signal assignments. Synthesizing an isotopically labeled version of the molecule can resolve these ambiguities. For example, selective deuteration of the furan ring would cause the corresponding ¹H NMR signals to disappear, confirming their positions.

A hypothetical isotopic labeling strategy to study the metabolic fate of 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol is outlined in the table below.

| Isotope Used | Position of Label | Purpose of Study | Analytical Technique | Expected Outcome |

|---|---|---|---|---|

| Deuterium (²H) | Hydroxyl proton (-OH) | To study the lability and exchange rate of the hydroxyl proton. | ¹H NMR, Mass Spectrometry | Confirmation of the hydroxyl group's presence and its interaction with the solvent. |

| Carbon-13 (¹³C) | Carbinol carbon (-CHOH) | To trace the carbinol carbon through metabolic pathways. | ¹³C NMR, Mass Spectrometry | Identification of metabolites where this carbon atom is retained or modified. |

| Carbon-13 (¹³C) | Furan ring carbons | To investigate the metabolic stability of the furan ring. | Mass Spectrometry | Determination of whether the furan ring is opened or modified during metabolism. |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to related compounds)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol is not currently available, we can infer its likely solid-state architecture by examining the crystal structures of related compounds.

The molecule consists of three key fragments: the furan-3-yl group, the secondary alcohol, and the pentafluoroethyl group.

Furan-3-yl-methanol Core: The geometry of the furan ring and the attached carbinol group can be estimated from the crystal structure of similar molecules like furan-2,5-diylbis((4-chlorophenyl)methanol). researchgate.net In this related structure, the C-O bond lengths within the furan ring are approximately 1.36-1.37 Å, and the C-C bond lengths are around 1.34-1.44 Å. The bond angle at the oxygen atom in the furan ring is approximately 106°. We can expect similar values for the title compound.

Pentafluoroethyl Group: The pentafluoroethyl group (C₂F₅) is a bulky and highly electronegative substituent. nih.gov Its presence will significantly influence the molecule's conformation and crystal packing. The C-C bond within this group is expected to be around 1.54 Å, and the C-F bonds will be in the range of 1.33-1.35 Å. The fluorine atoms will likely engage in various intermolecular interactions, such as F···H or F···F contacts, which are common in the crystal structures of organofluorine compounds. nih.gov

The following table presents expected bond lengths and angles for 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol, based on data from structurally related compounds.

| Structural Feature | Parameter | Expected Value | Basis of Estimation |

|---|---|---|---|

| Furan Ring | C-O Bond Length | ~1.36 Å | Data from furan-containing crystal structures researchgate.net |

| C=C Bond Length | ~1.34 Å | Data from furan-containing crystal structures researchgate.net | |

| C-C Bond Length | ~1.44 Å | Data from furan-containing crystal structures researchgate.net | |

| Carbinol Group | C-OH Bond Length | ~1.43 Å | Standard values for secondary alcohols |

| Furan-C to CHOH Bond Length | ~1.51 Å | Standard sp²-sp³ C-C bond lengths | |

| Pentafluoroethyl Group | C-C Bond Length | ~1.54 Å | Data from compounds with pentafluoroethyl groups researchgate.net |

| C-F Bond Length | ~1.34 Å | Data from compounds with pentafluoroethyl groups researchgate.net |

Computational Chemistry and Theoretical Insights into 2,2,3,3,3 Pentafluoro 1 Furan 3 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

DFT Calculations: DFT methods, such as those employing the B3LYP hybrid functional, are often used to balance computational cost and accuracy. For the analogous compound 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP), calculations at the B3LYP-D3(BJ)/def2-QZVP level of theory have been successfully used to determine stable geometries and relative energies. rsc.orgnih.gov Such calculations would be crucial for determining properties like dipole moment, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) for the title compound. The presence of the furan (B31954) ring, a known electron donor, is expected to influence the electronic landscape significantly compared to PFP. researchgate.netnih.govmdpi.com

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer greater accuracy, albeit at a higher computational expense. These methods are particularly valuable for benchmarking DFT results and for accurately describing systems where electron correlation effects are prominent. For fluorinated systems, ab initio methods can provide reliable data on interaction energies and reaction barriers. nih.gov

Table 1: Representative Quantum Chemical Methods for Analysis

| Method Type | Common Functionals/Levels | Typical Applications for 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Geometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO), reaction pathways. |

| Ab Initio (Hartree-Fock based) | MP2, CCSD(T) | High-accuracy single-point energy calculations, benchmarking DFT results, detailed analysis of non-covalent interactions. |

The flexibility of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol arises from the rotation around several single bonds, leading to a complex potential energy surface (PES) with multiple local minima corresponding to different conformers. Mapping this landscape is essential for understanding the molecule's behavior.

Systematic conformational searches, for instance using tools like CREST (Conformer-Rotamer Ensemble Sampling Tool), can identify numerous stable geometries. rsc.orgnih.govresearchgate.net For the related 2,2,3,3,3-pentafluoro-1-propanol (PFP) monomer, nine possible configurations were identified, with the two most stable pairs being experimentally observed. nih.govresearchgate.net The introduction of the bulkier furan-3-yl group in place of a hydrogen atom would introduce additional rotational degrees of freedom and steric considerations, likely leading to an even more diverse conformational landscape.

The relative energies of these conformers, calculated at a reliable level of theory, determine their population distribution at a given temperature. Theoretical studies on furan derivatives show that the rotational barrier of the ring can be influenced by substituents, which can be rationalized using Natural Bond Orbital (NBO) analysis. researchgate.net For the title compound, key dihedral angles would include the C-C-O-H of the alcohol, the C-C bond connecting the furan to the propanol (B110389) backbone, and the C-C bonds within the fluorinated chain. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, would govern the geometry of the most stable conformers. researchgate.netresearchgate.net

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions are critical in dictating the supramolecular chemistry, crystal packing, and biological interactions of molecules. wikipedia.org The unique combination of a hydrogen-bond donor (OH), multiple fluorine atoms, and an aromatic π-system in 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol makes it a rich subject for studying these forces.

The hydroxyl group of the molecule is a classic hydrogen bond donor. The acidity of this proton is significantly enhanced by the strong inductive (-I) effect of the adjacent pentafluoroethyl group. This increased acidity strengthens its capacity as a hydrogen bond donor in intermolecular interactions.

Computational studies on dimers of 2,2,3,3,3-pentafluoro-1-propanol (PFP) have shown a variety of stable hydrogen-bonded geometries. rsc.orgnih.gov These studies, aided by Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses, help characterize the nature and strength of these bonds. nih.gov

Furthermore, the possibility of intramolecular O-H···F hydrogen bonds exists. Studies on other flexible acyclic fluorohydrins have demonstrated the existence of such interactions, which can significantly influence the conformational preferences of the molecule. nih.gov The competition between forming an intramolecular O-H···F bond versus an intermolecular O-H···O hydrogen bond with another molecule would be a key feature of its chemistry. The oxygen atom of the furan ring could also act as a hydrogen bond acceptor.

Halogen bonding is a directional non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. youtube.comijres.org While fluorine is the most electronegative element, covalently bound fluorine can participate in attractive interactions. The presence of multiple electron-withdrawing fluorine atoms, as in a -CF3 or -C2F5 group, can create an electropositive region on the carbon atoms, or in some cases, can lead to weakly positive regions on the fluorine atoms themselves, enabling them to act as halogen bond donors. nih.govrsc.org

The furan ring provides a region of π-electron density, making it capable of engaging in π-stacking interactions. nih.gov These interactions are crucial in the self-assembly of aromatic and heteroaromatic molecules. The nature of π-stacking involving furan is influenced by its electrostatic potential, where the oxygen heteroatom creates a non-uniform charge distribution across the ring.

The interaction between a furan ring and a perfluorinated aromatic system, which serves as an analogue for the pentafluoroethyl group, has been studied computationally. rsc.orgresearchgate.net These studies reveal that strong, stabilizing furan–perfluorobenzene interactions can dominate the crystal packing, often in preference to traditional π-π stacking. rsc.orgresearchgate.net This is driven by the favorable electrostatic interaction between the electron-rich furan ring and the electron-poor perfluorinated system. In the context of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol, this suggests a propensity for intermolecular interactions where the furan ring of one molecule aligns with the pentafluoroethyl group of another.

Table 2: Summary of Potential Non-Covalent Interactions

| Interaction Type | Donor Group | Acceptor Group | Predicted Significance |

|---|---|---|---|

| Hydrogen Bonding | -OH | -OH, Furan Oxygen, Fluorine | High (Dominant interaction) |

| Halogen Bonding | C-F | -OH, Furan Oxygen | Moderate |

| π-Interactions | Furan Ring (π-donor) | Pentafluoroethyl group (π-acceptor) | Moderate to High |

| Dispersion Forces | Entire Molecule | Entire Molecule | High (Especially from fluorinated chain) |

Comprehensive Search Yields No Data for Computational Analysis of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol

Despite a thorough investigation of scientific databases and literature, no research findings or computational data were found for the specific chemical compound 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol. Consequently, the requested article focusing on its computational chemistry and theoretical insights cannot be generated.

The inquiry sought detailed information structured around specific computational chemistry topics, including Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analyses, reaction pathway modeling, and transition state analysis for the aforementioned compound.

While information is available on related but distinct compounds, such as 2,2,3,3,3-Pentafluoro-1-propanol and various furan derivatives, no literature exists that combines these moieties in the specified arrangement and subjects the resulting molecule to the requested computational analyses. Therefore, the creation of an accurate and scientifically valid article that adheres to the user's strict outline and content requirements is not possible.

Further attempts to find data on the reaction pathways or transition states involving 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol were also unsuccessful. The scientific community has not published research that would provide the necessary findings for these sections of the proposed article.

Without any foundational research data, the generation of the requested content, including detailed findings and data tables, would be speculative and not based on established scientific evidence, thereby failing to meet the required standards of accuracy and authoritativeness.

Advanced Research Applications of 2,2,3,3,3 Pentafluoro 1 Furan 3 Yl Propan 1 Ol

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

The combination of a reactive furan (B31954) ring and a fluorinated alcohol functional group suggests that 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol would be a valuable precursor in organic synthesis. The furan nucleus can undergo various transformations, while the fluorinated side chain can impart unique properties to the target molecules. nih.gov

Advanced Pharmaceutical Intermediates and Lead Compound Synthesis

Furan derivatives are integral to a wide range of pharmaceuticals due to their diverse biological activities. nih.gov The incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity. Therefore, 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol is a promising starting material for creating novel pharmaceutical intermediates. The parent compound, 2,2,3,3,3-Pentafluoro-1-propanol (B1212958), is already utilized in the synthesis of pharmaceutical intermediates. fishersci.fichemimpex.commyskinrecipes.com The title compound could be used to synthesize complex molecules where the furan ring acts as a central scaffold and the pentafluoroethyl group provides desirable physicochemical properties.

Precursors for Agrochemicals and Specialty Chemicals

Similar to its role in pharmaceuticals, the structural motifs of this compound are relevant to the agrochemical industry. Fluorinated compounds are prevalent in modern pesticides and herbicides. The parent alcohol, 2,2,3,3,3-Pentafluoro-1-propanol, is noted for its use in the agrochemical field. fishersci.fimyskinrecipes.com The furan ring system is also found in some agrochemical products. This makes 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol a plausible precursor for new agrochemicals and other specialty chemicals, such as dyestuffs. fishersci.fi

Chiral Building Blocks for Enantioselective Access to Biologically Relevant Scaffolds

The hydroxyl group in 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol is attached to a chiral center. This intrinsic chirality makes the compound a valuable building block for enantioselective synthesis. If resolved into its separate enantiomers, it could provide access to stereochemically pure, biologically active molecules. The process of separating enantiomers, known as chiral resolution, is a critical technique in the production of modern pharmaceuticals, where often only one enantiomer provides the desired therapeutic effect. wikipedia.org Methodologies such as the formation of diastereomeric salts or chiral chromatography could potentially be employed for its resolution. wikipedia.orgnih.gov

Table 1: Potential Methods for Chiral Resolution

| Method | Description |

|---|---|

| Diastereomeric Salt Crystallization | The racemic alcohol is reacted with a chiral resolving agent (e.g., a chiral acid) to form two diastereomeric salts. These salts have different solubilities and can be separated by crystallization. wikipedia.org |

| Chiral Chromatography | The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. mdpi.com |

| Enzymatic Resolution | A lipase (B570770) or other enzyme is used to selectively acylate or hydrolyze one enantiomer, allowing the separation of the reacted and unreacted forms. |

Contributions to the Development of Novel Fluorinated Materials

Fluorinated compounds possess unique properties such as high thermal stability, chemical resistance, and specific surface characteristics, making them ideal for advanced materials. chemimpex.com

Precursors for Fluorinated Polymers and Coatings

Fluorinated alcohols are key precursors in the synthesis of fluoropolymers and specialty coatings. chemimpex.commyskinrecipes.com They can be converted into monomers, such as fluorinated acrylates, which are then polymerized. nih.gov These polymers are used in applications requiring low surface energy, durability, and resistance to environmental degradation. While specific studies on polymerizing 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol are not available, its structure suggests it could be functionalized into a monomer for creating novel fluorinated polymers with unique properties derived from the furan component.

Catalytic and Solvent Properties in Organic Reactions

Highly fluorinated alcohols like 2,2,3,3,3-Pentafluoro-1-propanol are known for their distinct solvent properties. chemimpex.com Their strong hydrogen-bond-donating ability, coupled with low nucleophilicity, makes them effective solvents for promoting certain types of organic reactions and stabilizing reactive intermediates. While the specific catalytic or solvent properties of the furan-substituted version have not been detailed, it is plausible that it could exhibit similar unique solvent characteristics or find use as a specialized reagent in certain catalytic processes. chemimpex.commyskinrecipes.com

Use as a Reagent in Organic Synthesis

There is no available data in the searched scientific literature describing the use of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol as a reagent for the synthesis of other organic compounds. While the parent compound, 2,2,3,3,3-Pentafluoro-1-propanol, is utilized in various synthetic applications, the specific reactivity and utility of the furan-3-yl substituted derivative have not been reported.

Promotion of Specific Reaction Types (e.g., Friedel-Crafts Reactions)

No studies have been found that investigate or report the use of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol as a catalyst, promoter, or solvent in Friedel-Crafts reactions or any other specific reaction types. The influence of the pentafluorinated alcohol moiety attached to the furan ring on the outcome of such reactions remains an un-investigated area of research according to the available information.

Future Research Directions and Emerging Trends in Fluorinated Furanol Chemistry

Exploration of Undiscovered Reactivity and Derivatization Pathways

The chemical personality of 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol is dictated by the interplay of its three key functional components: the furan (B31954) ring, the secondary alcohol, and the pentafluoropropyl group. Future research will likely focus on elucidating the nuanced reactivity of this compound and leveraging it for the synthesis of novel derivatives.

The furan ring is an electron-rich aromatic system prone to electrophilic substitution, cycloaddition reactions, and ring-opening, offering numerous handles for chemical modification. nih.gov The strong electron-withdrawing nature of the adjacent pentafluorinated substituent is expected to significantly modulate this reactivity, potentially altering the regioselectivity of electrophilic attack or influencing the kinetics of cycloaddition reactions. A systematic study of its participation in reactions such as nitration, halogenation, and Friedel-Crafts acylation would be highly valuable.

The secondary alcohol functionality is a gateway to a vast array of derivatives through oxidation, esterification, and etherification. The steric bulk and electronic influence of the pentafluoropropyl group may necessitate the development of specialized reaction conditions to achieve high yields and selectivities.

Key potential derivatization pathways to be explored are summarized in the table below.

| Reaction Type | Reagent/Condition | Potential Product Class |

| Furan Ring Chemistry | ||

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrofurans |

| Cycloaddition | Maleimides, Alkynes | Bicyclic adducts (Diels-Alder) |

| Ring Opening/Rearrangement | Acid/Base catalysis | Substituted enediones (Paal-Knorr type) nih.gov |

| Alcohol Chemistry | ||

| Oxidation | PCC, Swern, DMP | Pentafluoropropyl furan-3-yl ketone |

| Esterification | Acyl chlorides, Carboxylic acids | Furanol esters |

| Etherification | Alkyl halides (Williamson synthesis) | Furanol ethers |

Systematic investigation into these pathways will unlock a diverse library of new chemical entities with potential applications in materials science and medicinal chemistry. nih.gov

Integration into Continuous-Flow Chemistry and Automated Synthesis

The synthesis and derivatization of highly fluorinated compounds can present significant challenges, including issues with reaction control, safety, and scalability. Continuous-flow chemistry offers elegant solutions to many of these problems by providing superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. durham.ac.ukrsc.org

Future research will focus on translating the synthesis of 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol and its subsequent derivatization into continuous-flow processes. This could involve, for example, the flow-based reaction of a 3-furyllithium or 3-furyl Grignard reagent with pentafluoropropionaldehyde. Such a setup would allow for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and could be readily scaled up. acs.org

Furthermore, the integration of flow reactors with automated purification and analysis systems represents a powerful paradigm for accelerating discovery. nih.govchemrxiv.org An automated platform could execute multi-step reaction sequences, enabling the rapid generation of a library of derivatives based on the 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol scaffold. This approach is particularly well-suited for exploring the structure-activity relationships of new compounds in a high-throughput manner. researchgate.netnih.gov

Potential Advantages of Flow Chemistry for Fluorinated Furanol Synthesis:

Enhanced Safety: Better control over exothermic reactions and containment of potentially hazardous intermediates.

Improved Yield and Selectivity: Precise control of temperature and residence time can minimize byproduct formation. acs.org

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production. rsc.org

Automation: Integration with online monitoring and automated workstations for high-throughput synthesis and screening. nih.gov

Applications in Supramolecular Chemistry and Molecular Recognition

The unique physicochemical properties of fluorinated compounds make them attractive building blocks for supramolecular chemistry. nsf.gov The high electronegativity and low polarizability of fluorine lead to distinct intermolecular interactions, such as fluorous-fluorous interactions, which can be harnessed to direct the self-assembly of complex architectures. researchgate.net

2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol is a compelling candidate for incorporation into supramolecular systems. The pentafluoropropyl group can serve as a "fluorous" tag, driving self-assembly in either aqueous or organic media. The furan ring and the hydroxyl group provide sites for hydrogen bonding and potential π-π stacking interactions. This combination of functionalities could be exploited to design novel host-guest systems, molecular sensors, or self-assembling materials.

Future research in this area could explore:

Host-Guest Chemistry: The synthesis of macrocyclic hosts incorporating the fluorinated furanol unit to study their binding affinity and selectivity for various guest molecules. The fluorous interior of such a host could provide a unique recognition environment.

Self-Assembly: Investigation of the self-assembly behavior of the molecule itself or its derivatives into higher-order structures like micelles, vesicles, or liquid crystals. The balance between the hydrophilic alcohol, the aromatic furan, and the fluorous tail will be critical in determining the resulting morphology.

Molecular Recognition: The use of this compound as a recognition element on a sensor surface. The specific interactions of the fluorinated and furan moieties could enable the selective detection of complementary analytes. The significant stabilizing effects of fluorinated alcohols on cationic intermediates could also be explored in the context of stabilizing specific conformations in molecular recognition events. acs.org

Development of Novel Derivatization Reagents and Molecular Probes

Derivatization is a key strategy in analytical chemistry to enhance the detectability and chromatographic separation of analytes. Reagents that introduce fluorinated tags are particularly valuable for techniques like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), due to the high sensitivity they confer. nih.gov

2,2,3,3,3-Pentafluoro-1-propanol (B1212958) is already utilized as a derivatizing reagent for various analytes. sigmaaldrich.com By extension, 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol offers the potential to be a precursor for a new generation of advanced derivatization agents. The furan ring can be further functionalized to introduce chromophoric or fluorogenic properties, creating a bifunctional reagent.

For instance, the furan ring could be modified to create a structure analogous to benzofurazan, a well-known fluorophore used in derivatization. nih.govresearchgate.netresearchgate.net The alcohol group would serve as the reactive handle to attach the tag to target molecules (e.g., carboxylic acids, amines after suitable modification).

Hypothetical Design of a Molecular Probe:

| Component | Function |

| Pentafluoropropyl Group | High-sensitivity reporter for GC-MS/ECD |

| Furan Ring (modified) | Fluorophore/Chromophore for optical detection |

| Alcohol Group (or derivative) | Reactive site for covalent linkage to analyte |

The development of such reagents would enable highly sensitive and selective analytical methods for important biomolecules. Research would involve the synthesis of these novel reagents and the optimization of derivatization conditions for various classes of analytes. nih.govmdpi.com

Q & A

Q. What are the primary applications of 2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol in analytical chemistry?

This compound is widely used as a derivatization reagent in GC-MS for analyzing metabolites like L-tryptophan, serotonin, and quinolinic acid in biological matrices (e.g., human and rat plasma). Its fluorinated structure enhances volatility and detection sensitivity for polar analytes. Methodologically, derivatization involves reacting the compound with target analytes at optimized molar ratios (typically 1:2–1:5) under mild heating (60–80°C) to form stable derivatives .

Q. How can researchers determine the physicochemical properties (e.g., LogP, density) of this compound?

Key properties include:

- Density : 1.505 g/mL at 25°C (measured via pycnometry)

- Refractive index : n20/D 1.288 (determined using an Abbe refractometer)

- LogP : 1.176 (calculated via reverse-phase HPLC or computational tools like EPI Suite) These values are critical for solvent selection in synthesis or extraction protocols .

Q. What safety precautions are necessary when handling this compound in the lab?

The compound exhibits acute oral and inhalation toxicity (Category 4) and targets the liver. Researchers must:

- Use fume hoods and PPE (gloves, goggles) to avoid exposure.

- Store in sealed containers at 2–8°C to prevent degradation.

- Follow waste disposal protocols for fluorinated organics (e.g., incineration with scrubbing) .

Advanced Research Questions

Q. How do solvent polarity and computational methods explain the conformational stability of this compound?

DFT-B3LYP/6-311+G and MP2/6-311+G calculations reveal three stable conformers: Trans-gauche-gauche (Tgg, 46%), trans-trans-gauche (Ttg, 43%), and trans-gauche-gauche(-) (Tgg1, 11%). Solvent polarity (e.g., formamide vs. acetonitrile) shifts conformational equilibrium due to dipole interactions. Experimental validation uses Raman spectroscopy (e.g., 772 cm⁻¹ and 794 cm⁻¹ peaks for Ttg/Tgg ratios) .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data?

Discrepancies in vibrational frequencies (e.g., C-F stretching modes) arise from approximations in computational models. Researchers should:

- Cross-validate with chirped-pulse Fourier transform microwave spectroscopy for rotational constants.

- Apply atoms-in-molecules (QTAIM) and non-covalent interaction (NCI) analyses to account for weak intermolecular forces in dimer configurations .

Q. How can this compound be used to synthesize fluorinated α-keto ethers?

The compound reacts with aldehydes under Pd-catalyzed cross-coupling to form α-trifluoromethyl-α,β-unsaturated amides. Key steps:

Q. What experimental designs study solvent effects on its stability in synthetic reactions?

Design a solvent matrix with varying dielectric constants (e.g., hexane to DMSO):

- Measure reaction rates via kinetic profiling (UV-Vis or HPLC).

- Correlate polarity with product yield using Hammett or Kamlet-Taft parameters .

- Account for hydrogen-bonding disruption in protic solvents .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.